N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is a complex organic compound that features a benzothiophene moiety, a cyclopropane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzothiophene core, which can be done using a suitable alkylating agent under basic conditions.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide can undergo various types of chemical reactions:
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions with various nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling and cyclization reactions.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-(thiophen-2-yl) benzo[b]thiophene: Known for its antibacterial and antifungal activities.
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene: Exhibits high antioxidant capacities.
3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene: Shows high antibacterial activity against S. aureus.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide is unique due to its combination of a benzothiophene core, a hydroxypropyl group, and a cyclopropanesulfonamide moiety. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-14(16,9-15-20(17,18)11-6-7-11)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,15-16H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHRQIGGWJKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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